molecular formula C19H17N3O5S B2671936 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 946337-88-8

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2671936
CAS No.: 946337-88-8
M. Wt: 399.42
InChI Key: NZLMRPBRKHSNLW-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound characterized by its unique structural components, including an isothiazolidinone ring and a phthalimide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multiple steps:

    Formation of the Isothiazolidinone Ring: This can be achieved by reacting a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidinone ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the isothiazolidinone derivative reacts with a halogenated benzene compound.

    Formation of the Phthalimide Moiety: The phthalimide group is usually synthesized by reacting phthalic anhydride with ammonia or a primary amine.

    Coupling Reaction: The final step involves coupling the isothiazolidinone-phenyl derivative with the phthalimide-acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The isothiazolidinone ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the phthalimide moiety.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its ability to interact with various biological targets. Studies often focus on its mechanism of action and efficacy in preclinical models.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds. Its stability and reactivity make it suitable for large-scale production and application in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazolidinone ring may interact with thiol groups in proteins, leading to inhibition of enzyme activity. The phthalimide moiety can bind to DNA or proteins, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide vs. Thalidomide: Thalidomide, a well-known phthalimide derivative, shares structural similarities but lacks the isothiazolidinone ring. Thalidomide is primarily known for its immunomodulatory and anti-inflammatory properties.

    This compound vs. Sulfathiazole: Sulfathiazole contains a thiazole ring similar to the isothiazolidinone ring but is used mainly as an antibacterial agent.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its dual functional groups allow for versatile interactions and applications, distinguishing it from other compounds with only one of these moieties.

This comprehensive overview highlights the significance and potential of this compound in various scientific and industrial fields

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c23-17(12-21-18(24)15-4-1-2-5-16(15)19(21)25)20-13-6-8-14(9-7-13)22-10-3-11-28(22,26)27/h1-2,4-9H,3,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLMRPBRKHSNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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